molecular formula C6H8N2O2S2 B11509710 3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide

3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide

Cat. No.: B11509710
M. Wt: 204.3 g/mol
InChI Key: HMPTUXWCUHJTGX-UHFFFAOYSA-N
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Description

3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide is an organic compound with a unique structure that includes a thiazole ring substituted with methoxy and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the methoxy and methylsulfanyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a nitrile group can undergo cyclization in the presence of sulfur and a base to form the thiazole ring. Subsequent methylation and methoxylation steps introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under appropriate conditions to modify the thiazole ring or other functional groups.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring and the substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-methylphenol: Similar in having a methoxy group but lacks the thiazole ring.

    5-Methoxy-m-cresol: Another compound with a methoxy group but different core structure.

    Orcinol monomethyl ether: Contains a methoxy group but differs in overall structure.

Uniqueness

3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide is unique due to the combination of the thiazole ring with methoxy and methylsulfanyl substituents. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C6H8N2O2S2

Molecular Weight

204.3 g/mol

IUPAC Name

3-methoxy-5-methylsulfanyl-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C6H8N2O2S2/c1-10-5-3(4(7)9)6(11-2)12-8-5/h1-2H3,(H2,7,9)

InChI Key

HMPTUXWCUHJTGX-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1C(=O)N)SC

Origin of Product

United States

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